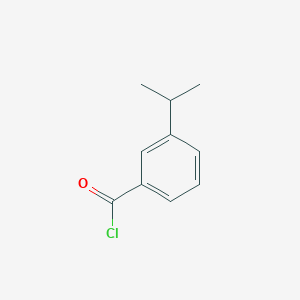

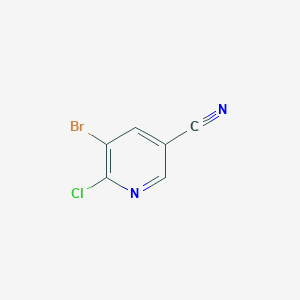

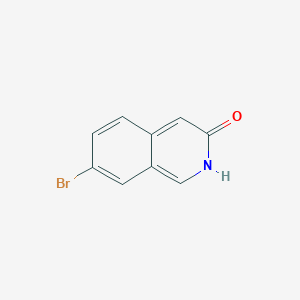

![molecular formula C11H11BrFNO B1291750 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine CAS No. 882689-88-5](/img/structure/B1291750.png)

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” could involve multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis

The molecular formula of “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” is C11H11BrFNO. The molecular weight is 272.11 g/mol.Applications De Recherche Scientifique

- Pyrrolidine derivatives are known to have various biological activities including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .

- The results or outcomes obtained also vary, but in general, pyrrolidine derivatives have shown promising results in preclinical and clinical trials .

Pharmacology

Drug Discovery

- Pyrrolidine is used as a building block in the synthesis of more complex chemical compounds .

- The methods of application involve various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- The results have led to the synthesis of a wide variety of chemical compounds .

- Pyrrolidine derivatives are used in biological research to study their effects on various biological systems .

- The methods of application involve administering the pyrrolidine derivatives to the biological system and observing the effects .

- The results have provided valuable insights into the biological activities of pyrrolidine derivatives .

- Pyrrolidine derivatives have shown antibacterial and antifungal activities .

- The methods of application involve testing the pyrrolidine derivatives against various bacterial and fungal strains .

- The results have shown that some pyrrolidine derivatives are effective against certain bacterial and fungal strains .

Synthetic Chemistry

Biological Research

Antibacterial and Antifungal Activities

Antiviral Activities

Orientations Futures

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLITRNXVHIMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640975 | |

| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine | |

CAS RN |

882689-88-5 | |

| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

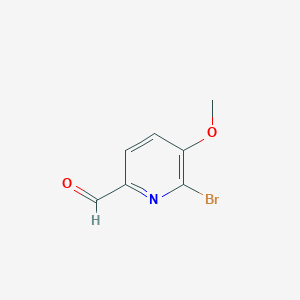

![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)

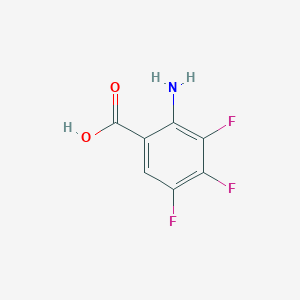

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)